3,4-Dimethylfuran
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Overview
Description
Synthesis Analysis
- Asymmetric Organocatalysis: A study by Harmata et al. (2003) demonstrated the asymmetric organocatalysis of 4 + 3 cycloaddition reactions, using 2,5-Dimethylfuran and 4-trimethylsilyloxy-2,4-pentadienal, resulting in cycloadducts with high enantiomeric excess (Harmata, Ghosh, Hong, Wacharasindhu, & Kirchhoefer, 2003).
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylfuran has been analyzed in various contexts, but specific studies focusing solely on its molecular structure are not highlighted in the current research.
Chemical Reactions and Properties
- Combination with Enzyme and Lewis Acid Catalysis: Asta et al. (2013) explored the combination of enzyme- and Lewis acid-catalyzed reactions, starting from 2,5-Dimethylfuran, to synthesize 6,7-dihydrobenzofuran-4(5H)-ones (Asta, Schmidt, Conrad, Frey, & Beifuss, 2013).
Physical Properties Analysis
Chemical Properties Analysis
- Organocatalytic Dearomative Cycloadditions: Research by Shen et al. (2018) investigated the organocatalytic dearomative [4 + 2] cycloadditions of biomass-derived 2,5-Dimethylfuran, leading to the synthesis of multisubstituted chromanes under different conditions (Shen, Li, Wang, An, Liu, Liu, & Xiao, 2018).
Scientific Research Applications
Biomass-Derived Biofuel
Biomass-derived 2,5-dimethylfuran (DMF), produced from lignocellulosic biomass, is considered a promising alternative transport biofuel due to its physicochemical properties similar to those of petroleum-based fuels. Research highlights the synthesis pathway of DMF from biomass and its application in spark and compression ignition engines, showing improved engine-out emissions without compromising performance when blended with gasoline or diesel fuel. Further studies are encouraged to optimize the DMF synthesis process for low-cost and environmental friendliness (Nguyen et al., 2021).
Biofuel for Spark Ignition Engines
DMF is identified as a critical platform substance and an ideal green solution for alternative fuels, helping reduce the impacts on global climate and environment. Its synthesis from current biomass and comparison with commercial gasoline and ethanol, especially in spark ignition engines, suggests DMF could become a new-fashioned alternative fuel. However, optimization strategies on the DMF production process are necessary before commercialization (Hoang et al., 2021).
Sustainable Access to New Generation Polymers and Fuels
DMF and its derivatives, derived from plant biomass like 5-hydroxymethylfurfural (HMF), are seen as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This encompasses the synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, porous carbon materials, engine fuels, and various chemicals, suggesting a significant future extension of HMF application in chemistry (Chernyshev et al., 2017).
DMF as Diesel Engine Biofuel
DMF is highlighted as a potential alternative fuel for diesel engines due to its similar physicochemical properties to fossil fuels. A thorough analysis of the catalyst-based synthesis approach of DMF from lignocellulosic biomass and the evaluation of diesel engine performance fueled with DMF are provided. Although DMF shows promising engine performance and emission improvements, further investigations into economic aspects and environmental impacts are recommended (Hoang et al., 2020).
Safety And Hazards
3,4-Dimethylfuran is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . When handling 3,4-Dimethylfuran, it is recommended to avoid release to the environment, avoid contact with skin, eyes, and clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3,4-dimethylfuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHPMIPYSOTYNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174960 |
Source
|
Record name | Furan, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylfuran | |
CAS RN |
20843-07-6 |
Source
|
Record name | Furan, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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